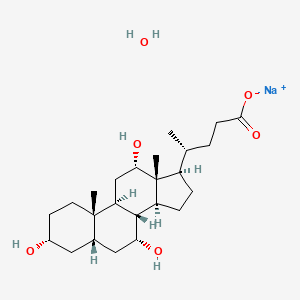

Sodium cholate hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El colato de sodio es una sal biliar derivada del ácido cólico, un ácido biliar primario sintetizado en el hígado a partir del colesterol. Es un detergente aniónico ampliamente utilizado en la investigación bioquímica por su capacidad para solubilizar proteínas y permeabilizar membranas. El colato de sodio es conocido por su papel en la emulsificación y absorción de lípidos en el sistema digestivo .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El colato de sodio se puede sintetizar a través de la saponificación del ácido cólico. El proceso implica la reacción del ácido cólico con hidróxido de sodio, lo que da como resultado la formación de colato de sodio y agua. La reacción se lleva a cabo típicamente bajo condiciones controladas de temperatura y pH para garantizar una conversión completa .

Métodos de producción industrial: La producción industrial de colato de sodio a menudo implica la extracción de ácido cólico de la bilis bovina u ovina. La bilis se recolecta, y el ácido cólico se aísla mediante una serie de pasos de filtración, precipitación y purificación. El ácido cólico aislado se hace reaccionar entonces con hidróxido de sodio para producir colato de sodio .

Análisis De Reacciones Químicas

Micelle Formation and Aggregation Dynamics

Sodium cholate hydrate undergoes stepwise aggregation in aqueous solutions, forming primary and secondary micelles. This process is critical for its role as a solubilizing agent.

| Parameter | Value/Observation | Source |

|---|---|---|

| Primary critical micelle concentration (cmc) | ~14 mM (pH 12) | |

| Secondary cmc | ~50–60 mM | |

| Aggregation number | 2–3 monomers per primary micelle |

-

Mechanism :

-

Below 7 mM, monomers dominate. At ~14 mM, primary micelles form, characterized by hydrophobic interactions between steroid nuclei .

-

Secondary aggregation (>50 mM) involves hydrogen bonding between hydroxyl groups of adjacent micelles, altering micelle morphology .

-

Chiral recognition occurs in micelles, enabling enantiomer separation (e.g., R/S-BNDHP resolution via differential chemical shifts in <sup>31</sup>P NMR) .

-

Thermal Decomposition and Phase Transitions

Thermogravimetric (TG) and differential scanning calorimetry (DSC) studies reveal multistep decomposition:

-

Key Findings :

Chemical Incompatibilities and Reactivity

This compound reacts under specific conditions:

Host-Guest Complexation

Sodium cholate forms stable complexes with macrocycles like 18-crown-6 via cation-π and hydrogen-bonding interactions:

| Complex | Binding Site | Stability Constant (K) | Application |

|---|---|---|---|

| 18-crown-6·NaCh | Na<sup>+</sup> ion | 10<sup>3</sup>–10<sup>4</sup> M<sup>−1</sup> | Chiral nematic phase induction . |

-

Mechanism :

Role in Biochemical Systems

Aplicaciones Científicas De Investigación

El colato de sodio tiene una amplia gama de aplicaciones en la investigación científica:

Biología: Se emplea en el estudio de proteínas de membrana y en la extracción y purificación de proteínas.

Medicina: Se investiga por sus efectos en la viabilidad y proliferación de las células cancerosas.

Mecanismo De Acción

El colato de sodio ejerce sus efectos principalmente a través de su naturaleza anfipática, lo que le permite interactuar con moléculas tanto hidrófobas como hidrófilas. Forma micelas que pueden solubilizar lípidos y proteínas. En los sistemas biológicos, el colato de sodio activa vías de señalización como la vía AKT, promoviendo la proliferación celular a concentraciones más bajas e induciendo la apoptosis a concentraciones más altas . También interactúa con el receptor X farnesoide (FXR), regulando la síntesis y homeostasis de los ácidos biliares .

Compuestos similares:

Deoxicolato de sodio: Otra sal biliar con propiedades solubilizantes similares pero más potente en la interrupción de las membranas celulares.

Tween-20: Un surfactante no iónico utilizado en la solubilización de proteínas y los estudios de membranas.

Singularidad: El colato de sodio es único debido a su equilibrio entre la eficiencia de solubilización y las propiedades no desnaturalizantes, lo que lo hace adecuado para aplicaciones bioquímicas delicadas. Su capacidad para formar micelas e interactuar con moléculas tanto hidrófobas como hidrófilas lo diferencia de otros detergentes .

En conclusión, el colato de sodio es un compuesto versátil con aplicaciones significativas en varios campos científicos. Sus propiedades únicas y sus mecanismos de acción lo convierten en una herramienta invaluable en la investigación y la industria.

Comparación Con Compuestos Similares

Sodium deoxycholate: Another bile salt with similar solubilizing properties but more potent in disrupting cell membranes.

Triton X-100: A non-ionic detergent used for similar purposes but differs in its chemical structure and non-denaturing properties.

Tween-20: A non-ionic surfactant used in protein solubilization and membrane studies.

Uniqueness: Sodium cholate is unique due to its balance between solubilizing efficiency and non-denaturing properties, making it suitable for delicate biochemical applications. Its ability to form micelles and interact with both hydrophobic and hydrophilic molecules sets it apart from other detergents .

Actividad Biológica

Sodium cholate hydrate, a bile salt derivative, is widely recognized for its significant role in biochemical research and applications. It is primarily used as a non-denaturing detergent in the extraction and purification of proteins, particularly membrane proteins. This article explores the biological activity of this compound, its applications in various studies, and relevant case studies that highlight its importance in biological systems.

- Molecular Formula : C24H41NaO6

- Molecular Weight : 442.57 g/mol

- Appearance : White powder

- pH Range : 5-8

- Purity : ≥ 99% (biotechnology grade)

Applications in Biochemistry

This compound is utilized in a variety of biochemical applications due to its unique properties:

- Protein Solubilization : It aids in solubilizing membrane proteins, allowing for their study and manipulation.

- Liposome Preparation : It is involved in the formation of liposomes, which are crucial for drug delivery systems.

- Western Blotting : Commonly used to detect specific proteins in a sample.

- DNA and RNA Purification : Facilitates the extraction of nucleic acids from biological samples.

Sodium cholate functions by disrupting lipid bilayers, which leads to the solubilization of membrane proteins. This mechanism is essential for studying protein interactions and functions within cellular membranes.

1. Study on Liposome Formation

A study investigated the effects of sodium cholate on the deformation ability of elastic liposomes. The results indicated that sodium cholate significantly enhances the flexibility and stability of liposomal structures, making them more effective for drug delivery applications .

2. Impact on Serum Lipoproteins

Research published in the Journal of the Science of Food and Agriculture demonstrated that sodium cholate influences serum lipoprotein levels in rats fed high cholesterol diets. The study found that it altered the apolipoprotein A1/B ratio, suggesting potential implications for cardiovascular health .

3. Micellar Electrokinetic Chromatography

Another investigation focused on using sodium cholate in micellar electrokinetic chromatography to separate specific phytochemicals. The findings showed that sodium cholate effectively enhanced the separation efficiency, indicating its utility in analytical chemistry .

Biological Activity Summary Table

| Biological Activity | Description |

|---|---|

| Protein Solubilization | Disrupts lipid bilayers to extract membrane proteins for analysis |

| Liposome Formation | Enhances flexibility and stability of liposomal structures |

| Western Blotting | Aids in protein detection through immunoblotting techniques |

| Nucleic Acid Purification | Facilitates extraction processes for DNA and RNA from biological samples |

| Lipid Nanodiscs | Provides a native-like environment for studying membrane proteins |

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Toxicological Studies : Research has shown that sodium cholate can exhibit cytotoxic effects at high concentrations, particularly affecting liver cells .

- Micelle Formation : Sodium cholate forms mixed micelles with phospholipids, enhancing drug solubility and bioavailability .

- Bile Salt Hydrolase Activity : It has been implicated in modulating bile salt hydrolase activity among gut microbiota, influencing gut health and metabolism .

Propiedades

IUPAC Name |

sodium;4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O5.Na.H2O/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26;;/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29);;1H2/q;+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVVIYFKOVLQHL-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H41NaO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.